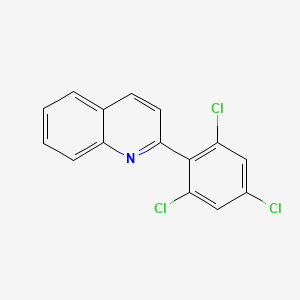

2-(2,4,6-Trichlorophenyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H8Cl3N |

|---|---|

Molecular Weight |

308.6 g/mol |

IUPAC Name |

2-(2,4,6-trichlorophenyl)quinoline |

InChI |

InChI=1S/C15H8Cl3N/c16-10-7-11(17)15(12(18)8-10)14-6-5-9-3-1-2-4-13(9)19-14/h1-8H |

InChI Key |

QKUCVQQIMQWBFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=C(C=C3Cl)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2,4,6 Trichlorophenyl Quinoline

Strategic Approaches to the Quinoline (B57606) Core Formation

The formation of the quinoline ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions and modern catalytic variants available to the synthetic chemist. These methods offer different levels of efficiency, regioselectivity, and functional group tolerance.

Friedlander Annulation and Catalytic Variants for Quinoline Synthesis

The Friedlander annulation is a classical and straightforward method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or aldehyde). mdpi.comrhhz.net The reaction is typically catalyzed by acids or bases. To synthesize 2-(2,4,6-Trichlorophenyl)quinoline, this would involve the reaction of a 2-aminoaryl ketone with 2',4',6'-trichloroacetophenone.

Modern advancements have introduced a variety of catalysts to improve the efficiency and mildness of the Friedlander reaction. These include:

Lewis acids: Catalysts such as zinc chloride have been used in deep eutectic solvents to promote the reaction. researchgate.net

Brønsted acids: p-Toluenesulfonic acid and hydrochloric acid are commonly employed. rhhz.net

Nanoparticles: Nickel oxide nanoparticles have been shown to be an effective and reusable catalyst for this transformation. rhhz.net

Organocatalysts: Chiral phosphoric acids have been utilized for the atroposelective Friedlander heteroannulation, offering a pathway to enantiomerically enriched quinolines. acs.org

A representative catalytic variant of the Friedlander synthesis is shown in the table below.

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |

| Nickel Oxide Nanoparticles | 2-Aminoacetophenone | Ethyl Acetoacetate | Not specified | Not specified | High |

| Choline Chloride-Zinc Chloride | 2-Aminobenzophenone | Various Ketones | Deep Eutectic Solvent | Not specified | Excellent |

| Proline | 2-Aminobenzaldehyde | Various Ketones | Not specified | Not specified | Good |

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies for Quinoline Construction

Palladium catalysis has revolutionized the synthesis of complex aromatic and heterocyclic compounds. Several palladium-catalyzed strategies can be envisioned for the synthesis of this compound. One approach involves the tandem Sonogashira coupling and carbocyclization of a β-trifluoromethyl β-enaminoketone with an aryne, which could be adapted for non-fluorinated analogues. rsc.org Another powerful method is the palladium-catalyzed synthesis from allyl alcohols and anilines, which proceeds without the need for acids or bases and tolerates a wide range of functional groups. rsc.org

Furthermore, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a direct route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org A denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines also offers an efficient pathway to quinolines. nih.gov

| Palladium Catalyst | Reactant 1 | Reactant 2 | Key Features |

| Pd(OAc)2 | Allyl alcohol | Aniline (B41778) | Additive-free, broad scope |

| Not specified | o-Iodoaniline | Propargyl alcohol | Mild conditions, diverse functional groups |

| Not specified | o-Aminocinnamonitrile | Arylhydrazine | Denitrogenative cascade |

Copper-Catalyzed Cascade Cyclizations in Quinoline Synthesis

Copper catalysis provides a cost-effective and efficient alternative to palladium for the synthesis of quinolines. A notable example is the copper-catalyzed intermolecular decarboxylative cascade cyclization of an aryl aldehyde, an aniline, and acrylic acid. thieme-connect.comorganic-chemistry.org This one-pot reaction forms both C–N and C–C bonds sequentially and demonstrates good chemo- and regioselectivity under aerobic conditions. thieme-connect.comorganic-chemistry.org

Another approach involves a copper-catalyzed cascade annulation of isothiocyanates, alkynes, and diaryliodonium salts to produce diversely functionalized quinolines. nih.gov Copper has also been utilized in the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to yield 4-trifluoromethyl quinolines, a strategy that could potentially be adapted. mdpi.com

| Copper Catalyst | Reactants | Key Features |

| CuCl/I₂ | Aryl aldehyde, aniline, acrylic acid | One-pot, aerobic, decarboxylative cascade |

| Not specified | Isothiocyanate, alkyne, diaryliodonium salt | Modular, good to excellent yields |

| Cu(I) | Ammonium salt, anthranil | [4+1+1] annulation, mild conditions |

Metal-Free and Sustainable Methodologies for Quinoline Ring Closure

In the pursuit of green and sustainable chemistry, several metal-free methods for quinoline synthesis have been developed. One such method involves the reaction of 2-(1-phenylvinyl)aniline (B99152) with an α-oxocarboxylic acid in the absence of transition metals or peroxides at moderate temperatures. bohrium.com Another environmentally benign approach utilizes molecular iodine as a catalyst for the domino reaction of aryl amines, styrene (B11656) oxides, and aryl acetylenes to form 2-benzyl-4-arylquinolines. rsc.org

The Povarov reaction, a [4+2] cycloaddition of an imine with an electron-rich alkene, is another important metal-free route to quinolines. mdpi.com Visible-light-induced aerobic oxidative dehydrogenation coupling reactions also represent a sustainable strategy. mdpi.com

| Method | Reactants | Key Features |

| Metal-free | 2-(1-Phenylvinyl)aniline, α-oxocarboxylic acid | No transition metals or peroxides, moderate temperature |

| I₂-catalyzed | Aryl amine, styrene oxide, aryl acetylene | Metal- and solvent-free domino reaction |

| Povarov Reaction | Imine, electron-rich alkene | [4+2] cycloaddition |

Stereoselective and Regioselective Introduction of the 2,4,6-Trichlorophenyl Substituent

Beyond constructing the quinoline core, the precise introduction of the 2,4,6-trichlorophenyl group at the C-2 position is a critical step. This can be achieved either by using a pre-functionalized building block in the quinoline synthesis or by functionalizing a pre-formed quinoline ring.

Strategies for Carbon-Carbon Bond Formation at the C-2 Position of the Quinoline Ring

Direct C-H arylation of the quinoline ring at the C-2 position is a powerful and atom-economical strategy. This is often achieved through transition metal catalysis, particularly with palladium. The C-2 arylation of quinoline N-oxides with aryl bromides or aryl tosylates has been well-established, with the N-oxide group acting as a directing group and facilitating the reaction. mdpi.com The N-oxide can be subsequently removed to afford the desired 2-arylquinoline.

Metal-free approaches for C-2 arylation have also been developed. For instance, the reaction of quinoline N-oxides with aryldiazonium salts under base-promoted, metal-free conditions provides a regioselective route to C-2 arylated quinoline N-oxides. zendy.io

| Method | Quinoline Substrate | Arylating Agent | Catalyst/Conditions |

| Pd-Catalyzed C-H Arylation | Quinoline N-oxide | Aryl bromide | Pd(OAc)₂, ligand, base |

| Pd-Catalyzed C-H Arylation | Quinoline N-oxide | Aryl tosylate | Pd(OAc)₂, X-Phos, CsF |

| Metal-Free C-H Arylation | Quinoline N-oxide | Aryldiazonium salt | Base-promoted |

Utilizing 2,4,6-Trichlorophenyl Building Blocks in Condensation Reactions

The construction of the this compound core is efficiently achieved through classical condensation reactions that form the quinoline ring system. The choice of reaction is dictated by the available 2,4,6-trichlorophenyl-containing starting material. Key strategies include the Friedländer, Combes, and Doebner-von Miller syntheses, each employing a different type of precursor. wikipedia.orgwikipedia.orgwikipedia.org

The Friedländer Synthesis stands out as a particularly direct route, involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgoup.com For the target molecule, this would necessitate a 2-aminoaryl ketone bearing the 2,4,6-trichlorophenyl group. The general mechanism proceeds through an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring. wikipedia.org This method is often catalyzed by acids or bases. oup.com

The Combes Synthesis offers an alternative pathway, utilizing the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgiipseries.org In this context, 2,4,6-trichloroaniline (B165571) would serve as the key building block. The reaction mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration. wikipedia.org However, the high degree of substitution and the electron-withdrawing nature of the chlorine atoms on 2,4,6-trichloroaniline can sometimes hinder or prevent this reaction. scribd.com

A third approach, the Doebner-von Miller Reaction , involves reacting an aniline, in this case, 2,4,6-trichloroaniline, with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com This reaction is typically catalyzed by strong acids, such as Lewis or Brønsted acids. wikipedia.org Like the Combes synthesis, the reactivity of the substituted aniline is a critical factor for success.

A comparison of these primary condensation strategies is presented below.

| Reaction Name | Required 2,4,6-Trichlorophenyl Building Block | Co-Reactant | Typical Catalysts | References |

| Friedländer Synthesis | 2-Amino-benzophenone derivative with a 2,4,6-trichlorophenyl group | Ketone or aldehyde with α-methylene group | Acid or Base (e.g., TCT, ZnCl₂, Sc(OTf)₃) | wikipedia.orgoup.com |

| Combes Synthesis | 2,4,6-Trichloroaniline | β-Diketone | Strong Acid (e.g., H₂SO₄, PPA) | wikipedia.orgiipseries.org |

| Doebner-von Miller Reaction | 2,4,6-Trichloroaniline | α,β-Unsaturated carbonyl compound | Lewis or Brønsted Acid (e.g., SnCl₄, HCl) | wikipedia.orgsynarchive.com |

The Friedländer synthesis is often the most reliable method for producing specifically substituted quinolines when the corresponding 2-aminoaryl ketone is accessible. researchgate.net The synthesis of 6-chloro-2(2',4'-dichlorophenyl)-4-phenylquinoline via a Friedländer condensation reaction at 140 °C demonstrates the applicability of this method for complex, chlorinated structures. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, particularly given the potential for side reactions and the reduced reactivity of halogenated precursors. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: The Friedländer annulation can be catalyzed by a variety of acids and bases. oup.com Modern approaches have identified highly efficient catalysts that operate under mild conditions. For instance, 2,4,6-trichloro-1,3,5-triazine (TCT) has been shown to be a novel and effective catalyst for the Friedländer synthesis, requiring only a small molar percentage (4 mol%) to drive the reaction to completion quickly and in high yields. researchgate.netoup.com Other effective catalysts include Lewis acids like zinc chloride (ZnCl₂), bismuth(III) triflate (Bi(OTf)₃), and scandium(III) triflate (Sc(OTf)₃), as well as various Brønsted acids. oup.com For certain substrates, metal-organic frameworks (MOFs) have also been explored as reusable, solid-phase catalysts. researchgate.net

Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. In a study utilizing TCT as a catalyst for Friedländer synthesis, several solvents including ethanol (B145695), THF, MeCN, CHCl₃, and CH₂Cl₂ were tested, with ethanol proving to be the most effective. oup.com Water has also been explored as an environmentally benign solvent for Friedländer reactions, with hydrochloric acid used as the mediator. researchgate.net

Temperature and Reaction Time: Reaction temperature is a crucial parameter. Traditional methods often require high temperatures, sometimes between 150 and 220°C, for thermal condensation. researchgate.net However, the use of efficient catalysts can dramatically lower the required temperature and shorten reaction times. With TCT in ethanol, quinoline synthesis can be achieved in as little as 25-85 minutes at reflux temperature. researchgate.net Microwave-assisted synthesis has also emerged as a technique to accelerate the reaction, often leading to higher yields in shorter times compared to conventional heating. researchgate.netmdpi.com

The following table summarizes findings on the optimization of the Friedländer synthesis for quinoline derivatives, which can be applied to the target compound.

| Catalyst | Solvent | Temperature | Reaction Time | Yield | References |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Ethanol | Reflux | 25-85 min | High | oup.comresearchgate.net |

| Neodymium(III) nitrate (B79036) hexahydrate | Not specified | Not specified | Not specified | High | wikipedia.org |

| Hydrochloric Acid (1N) | Water | 90 °C | 6 h | Good | researchgate.net |

| Nafion NR50 (Solid Acid) | Ethanol | Microwave | Not specified | High | mdpi.com |

| No Catalyst | Thermal | 150-220 °C | Not specified | Variable | researchgate.net |

Isolation and Purification Protocols for High-Purity Compound Acquisition

The acquisition of high-purity this compound from the crude reaction mixture requires a systematic approach to isolation and purification. The protocol typically involves a series of standard laboratory techniques tailored to the properties of the target compound.

Initial Work-up: Following the completion of the reaction, as monitored by techniques like Thin-Layer Chromatography (TLC), the initial isolation procedure often involves neutralizing the catalyst and removing the solvent. If an acidic catalyst is used, the reaction mixture is cooled and then neutralized with a base, such as an aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). researchgate.net If the reaction is performed in a water-miscible solvent like ethanol, the solvent is typically removed under reduced pressure using a rotary evaporator.

Extraction: The resulting residue is then subjected to a liquid-liquid extraction. The crude product is dissolved or suspended in a suitable organic solvent that is immiscible with water, such as dichloromethane, chloroform, or ethyl acetate. This organic phase is then washed sequentially with water and brine (a saturated aqueous solution of NaCl) to remove any remaining inorganic salts and water-soluble impurities. The organic layer is subsequently dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated to yield the crude solid product.

Purification: The crude this compound is rarely pure enough for subsequent applications and requires further purification.

Column Chromatography: This is the most common method for purifying organic compounds. The crude solid is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A carefully selected eluent system, typically a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate), is passed through the column. The polarity of the eluent is gradually increased to separate the target compound from less polar and more polar impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization: This is a highly effective technique for purifying solid crystalline compounds. The product obtained from chromatography is dissolved in a minimum amount of a suitable hot solvent or solvent mixture in which the compound is soluble when hot but sparingly soluble when cold. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while impurities remain dissolved in the mother liquor. The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. A patent for the precursor 2,4,6-trichlorophenol (B30397) notes the use of sweating crystallization to achieve purities above 99%. google.com

Distillation: For products that are thermally stable and have a suitable boiling point, distillation under reduced pressure (vacuum distillation) can be an effective purification method, especially for removing non-volatile impurities. google.com

By combining these methods, this compound can be obtained with high purity, which can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. oup.com

Chemical Reactivity and Transformation Studies of 2 2,4,6 Trichlorophenyl Quinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring and Trichlorophenyl Moiety

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. However, in 2-(2,4,6-trichlorophenyl)quinoline, both the quinoline and the trichlorophenyl rings are significantly deactivated towards electrophilic attack.

The quinoline ring itself typically undergoes electrophilic substitution on the benzene (B151609) ring portion, as the pyridine (B92270) ring is deactivated by the protonated nitrogen under acidic conditions. arsdcollege.ac.in Substitution generally occurs at the C-5 and C-8 positions. arsdcollege.ac.in The presence of the bulky and electron-withdrawing 2,4,6-trichlorophenyl group at the C-2 position is expected to further deactivate the quinoline system and may sterically hinder attack at certain positions.

The 2,4,6-trichlorophenyl ring is severely deactivated by the three chlorine substituents. The chlorine atoms withdraw electron density through induction, making the ring much less nucleophilic than benzene. Therefore, forcing conditions would be required for any electrophilic substitution on this ring, with substitution likely being directed to the C-3 and C-5 positions (meta to the existing chloro groups), although the steric hindrance would be substantial.

Studies on related 2-phenylquinoline (B181262) systems show that interactions with electrophiles, such as nucleogenic phenyl cations, can lead to substitution on the benzene and heterocyclic rings, in addition to N-phenylation. nih.gov However, the yield of such reactions is sensitive to steric hindrance at the nitrogen atom. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile | Target Ring | Predicted Major Products | Rationale |

| Nitrating Mixture (HNO₃/H₂SO₄) | Quinoline | 5-Nitro and 8-Nitro derivatives | The pyridine ring is deactivated by the nitrogen atom; substitution occurs preferentially on the benzenoid ring. arsdcollege.ac.in |

| Fuming H₂SO₄ | Quinoline | Quinoline-5- and Quinoline-8-sulfonic acids | Follows the general pattern for electrophilic substitution on quinoline. arsdcollege.ac.in |

| Br₂/FeBr₃ | Quinoline | 5-Bromo and 8-Bromo derivatives | Halogenation follows the established pattern for quinoline under electrophilic conditions. |

| Nitrating Mixture (HNO₃/H₂SO₄) | Trichlorophenyl | Highly Unlikely / Forcing Conditions | The ring is strongly deactivated by three electron-withdrawing chlorine atoms. |

Nucleophilic Substitution and Addition Reactions on the Quinoline and Chlorophenyl Systems

The electron-deficient nature of both the pyridine ring in quinoline and the trichlorophenyl group makes the molecule susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is particularly relevant for the trichlorophenyl moiety. The chlorine atoms, especially those ortho and para to each other, activate the ring for attack by strong nucleophiles. It is anticipated that one or more chlorine atoms could be displaced by nucleophiles such as amines, alkoxides, or thiolates, likely requiring elevated temperatures. The chlorine at the C-4 position is the most probable site for initial substitution due to a combination of electronic activation and reduced steric hindrance compared to the C-2 and C-6 positions.

On the quinoline ring, the positions ortho and para to the nitrogen atom (C-2 and C-4) are activated for nucleophilic attack. Since the C-2 position is already substituted, the C-4 position becomes a prime target. While the parent compound lacks a leaving group at C-4, derivatives such as 4-chloro-2-(2,4,6-trichlorophenyl)quinoline would be highly reactive towards nucleophiles. researchgate.net Research on 4-chloro-2-phenylquinoline (B1581051) derivatives demonstrates that they readily react with amide solvents, which act as nucleophiles, to yield 4-amino derivatives. researchgate.net

Furthermore, direct nucleophilic substitution of hydrogen (VNS) can occur on electron-deficient heterocycles like quinoline, particularly when activated by N-oxidation or other electron-withdrawing groups.

Table 2: Potential Nucleophilic Substitution Reactions

| Reagent/Condition | Target Site | Potential Product Type | Reference for Analogy |

| Strong Nucleophile (e.g., NaOCH₃, R₂NH) | Trichlorophenyl Ring (C-4) | 4-Methoxy or 4-Amino substituted derivative | SNAr on activated chlorobenzenes. |

| Amide Solvent (e.g., DMF) at reflux | Quinoline Ring (C-4 of a 4-chloro analogue) | 4-(Dimethylamino) derivative | Amination of 4-chloro-2-arylquinolines. researchgate.net |

| Organolithium Reagents | Quinoline Ring | Addition products | Nucleophilic addition to the pyridine ring. |

Catalytic Functionalization and Derivatization Reactions

Modern catalytic methods offer powerful tools for the functionalization of C-H bonds, which would otherwise be unreactive. The 2-arylquinoline scaffold is a well-studied substrate in this context.

Palladium-catalyzed C-H activation is a prominent strategy. Reactions can be directed to various positions on the quinoline or the aryl ring. For instance, Pd-catalyzed C-2 arylation of quinolines with unactivated arenes has been developed, though this position is already blocked in the target molecule. acs.orgresearchgate.net More relevant is the functionalization of other positions. Research has demonstrated methods for the C-3 arylation of quinoline derivatives using palladium catalysis. researchgate.net

Furthermore, non-chelation-assisted, palladium-catalyzed C-H amination and iodination of arenes have been established, which could potentially be applied to either the quinoline or trichlorophenyl rings of the molecule, depending on the directing effects and reaction conditions. polyu.edu.hk Ruthenium catalysts have also been extensively used for the C-H arylation of N-heteroaryl compounds like 2-phenylpyridine, which serves as a close model for 2-phenylquinoline systems. mdpi.com These reactions often proceed via ortho-metalation directed by the heterocyclic nitrogen.

Table 3: Examples of Catalytic Functionalization on Analogous 2-Arylquinoline Systems

| Reaction Type | Catalyst/Reagents | Position Functionalized | Product Type | Reference |

| C-H Arylation | Pd(OAc)₂, Ag₂CO₃, PivOH | Quinoline C-3 | 3-Aryl-2-(2,4,6-trichlorophenyl)quinoline | researchgate.net |

| C-H Amination | Pd(OAc)₂, PhI(OAc)₂ | Arene C-H | Aminated derivatives | polyu.edu.hk |

| C-H Iodination | [Pd(qin)(OAc)]₂, PhI(TFA)₂, KI | Arene C-H | Iodinated derivatives | polyu.edu.hk |

| C-H Arylation | [RuCl₂(p-cymene)]₂/AgSbF₆ | Phenyl Ring (ortho to quinoline) | Derivatized at the phenyl ring | mdpi.com |

Redox Behavior of the Quinoline Nitrogen Heterocycle

The quinoline system can undergo both reduction and oxidation, although oxidation is generally more difficult. The nitrogen atom and the aromatic rings participate in electrochemical processes.

Reduction of the quinoline ring is more common, leading to dihydro- and tetrahydroquinolines. The reduction potential is influenced by the nature and position of substituents. Quantum chemical calculations on a broad set of aromatic nitrogen-containing molecules, including quinoline, show a correlation between the LUMO energy and the reduction potential. rsc.org The presence of the electron-withdrawing trichlorophenyl group at C-2 is expected to lower the LUMO energy of the system, thereby making the molecule easier to reduce compared to unsubstituted quinoline. Electrochemical studies on quinoline-hydrazone derivatives show that the quinoline nitrogen acts as a Lewis base and its involvement in the stabilization of a radical anion affects the reduction potential. redalyc.org

Oxidation of the quinoline ring is less favorable but can be achieved, typically yielding quinolinic acid (pyridine-2,3-dicarboxylic acid) under strong oxidizing conditions. wikipedia.org The nitrogen atom can also be oxidized to an N-oxide using reagents like peroxy acids. This N-oxide is an important intermediate, as it activates the C-2 and C-4 positions for nucleophilic substitution.

The redox behavior can be harnessed in catalysis. Cobalt complexes with quinoline-containing ligands have been studied for the hydrogen evolution reaction (HER), where the quinoline moiety can be protonated upon ligand-based reduction. researchgate.net

Thermal and Photochemical Stability and Rearrangements

The stability of this compound to heat and light is expected to be high, characteristic of polyaromatic systems. The pentafluorosulfanyl (SF₅) group, noted for its high thermal and chemical stability, has been incorporated into quinoline structures, suggesting the quinoline core itself is robust. beilstein-journals.org

However, under photochemical conditions, quinolines can undergo a variety of reactions. Photochemical dearomative cycloaddition between quinolines and alkenes has been reported to generate molecular complexity, proceeding via excited-state intermediates. nih.gov These reactions can lead to ortho, meta, or para cycloadducts depending on whether the reaction proceeds through a singlet or triplet excited state. nih.gov

Furthermore, photocatalytic methods have been developed for the synthesis of polysubstituted quinolines from 2-vinylarylimines, involving a visible-light-induced one-electron oxidation that triggers an electrocyclization. acs.org While this is a synthetic reaction, it highlights the accessibility of excited states of quinoline precursors that lead to cyclization. The photochemical behavior of the trichlorophenyl group may involve the cleavage of C-Cl bonds under UV irradiation, a common reaction for polychlorinated aromatics.

Studies on related systems, such as bis-quinolin-3-yl chalcones, demonstrate that the electronic properties and intramolecular charge transfer upon photoexcitation are significantly influenced by substituents. rsc.org The thermal stability of related compounds can be enhanced by incorporating them into host-guest structures like layered double hydroxides. frontiersin.org

Design and Synthesis of 2 2,4,6 Trichlorophenyl Quinoline Derivatives and Analogues

Structure-Directed Derivatization Strategies Based on the Parent Scaffold

The design of derivatives of 2-(2,4,6-trichlorophenyl)quinoline is often guided by the known biological activities of related 2-phenylquinoline (B181262) compounds. nih.govacs.org These activities include, but are not limited to, antiviral, antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net Derivatization strategies are therefore planned to introduce specific functional groups or structural modifications that are hypothesized to enhance a particular biological effect.

Key strategies for the derivatization of the parent scaffold include:

Modification of the Quinoline (B57606) Core: Introducing substituents at various positions on the quinoline ring system can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. acs.org

Substitution on the Phenyl Ring: Although the parent compound features a trichlorophenyl group, further modifications or replacements of this group can be explored to fine-tune activity.

Introduction of Side Chains: Attaching various side chains, often containing basic or other functional groups, to the quinoline nucleus is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. nih.gov

A significant aspect of structure-directed design involves computational methods, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies. These models can predict the biological activity of designed compounds, helping to prioritize synthetic efforts towards molecules with the highest potential. nih.gov For instance, 3D-QSAR models have been successfully used to design quinoline derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a target for anticancer therapy. nih.gov

Introduction of Diverse Chemical Functionalities on the Quinoline Ring and Phenyl Group

The introduction of a wide range of chemical functionalities onto both the quinoline and phenyl rings of the this compound scaffold is a primary approach to generating chemical diversity and probing SAR.

Functionalization of the Quinoline Ring:

The quinoline ring is amenable to various chemical modifications. researchgate.net Common strategies include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation can introduce functional groups at specific positions, although the regioselectivity can be influenced by the existing substituents.

Lithiation and Subsequent Electrophilic Quench: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. For example, lithiation of a 2-phenylquinoline-4-carboxamide (B4668241) derivative at the 3-position of the quinoline ring has been demonstrated, allowing for the introduction of various electrophiles. acs.org

Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group, typically at the 3-position of the quinoline ring, which can then serve as a handle for further derivatization. researchgate.net For instance, the use of 2,4,6-trichloro-1,3,5-triazine (TCTA) and DMF as a Vilsmeier-Haack reagent effectively synthesizes 2-chloro-3-formylquinolines from acetanilides. researchgate.net

Nucleophilic Substitution: In cases where a leaving group is present on the quinoline ring (e.g., a halogen), it can be displaced by various nucleophiles to introduce new functionalities.

Functionalization of the Phenyl Group:

The 2-(2,4,6-trichlorophenyl) group presents a more challenging substrate for further functionalization due to the deactivating effect of the chlorine atoms. However, modifications can be achieved through:

Synthesis from Pre-functionalized Building Blocks: The most straightforward approach is to synthesize the quinoline ring using a starting material that already contains the desired substituents on the phenyl ring. The Friedländer annulation and the Doebner-von Miller reaction are classical methods for quinoline synthesis that allow for a wide variety of substituted anilines and carbonyl compounds to be used as precursors. researchgate.netrsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce new aryl or alkyl groups, although the steric hindrance from the ortho-chlorine atoms on the 2,4,6-trichlorophenyl ring might pose a challenge. researchgate.net

The following table provides examples of different functional groups that have been introduced onto the 2-phenylquinoline scaffold and the synthetic methods used.

| Position of Functionalization | Functional Group | Synthetic Method | Reference |

| Quinoline C-3 | Formyl (-CHO) | Vilsmeier-Haack Reaction | researchgate.net |

| Quinoline C-3 | Trimethylstannyl (-SnMe₃) | Lithiation followed by quench with Me₃SnCl | acs.org |

| Quinoline C-4 | Carboxamide (-CONH-R) | Amidation of carboxylic acid | nih.gov |

| Quinoline C-4 | Basic O-alkyl side chain | Etherification | nih.govacs.org |

| Quinoline C-6, C-8 | Methoxy (-OCH₃) | Synthesis from substituted anilines | acs.org |

| Phenyl Ring (various) | Halogens, alkyl, alkoxy, nitro | Synthesis from substituted precursors |

Synthesis of Polycyclic Systems Incorporating the this compound Scaffold

The fusion of additional rings onto the this compound framework leads to the formation of polycyclic aromatic systems. These extended π-systems often exhibit unique photophysical properties and can have enhanced biological activities.

Several synthetic strategies can be employed to construct these polycyclic structures:

Intramolecular Cyclization Reactions: Functional groups strategically placed on the quinoline or phenyl rings can be induced to cyclize, forming new rings. For example, photocyclization of amides can be used to synthesize benzo[h]naphtho[2',1':4,5]thieno[2,3-c]quinoline. researchgate.net

Annulation Reactions: These reactions involve the construction of a new ring onto an existing one. The Friedländer annulation, for instance, can be used to build quinoline rings onto existing polycyclic structures. researchgate.net

Multi-component Reactions: These reactions allow for the rapid assembly of complex polycyclic systems from simple starting materials in a single step. For example, pyrano[3,2-c]quinolones have been synthesized via a multi-component reaction involving an aniline (B41778), an aldehyde, and a pyrone derivative. nih.gov

An example of a polycyclic system derived from a quinoline precursor is the synthesis of pyrimido[4,5-b]quinolindiones through a three-component, one-pot cyclocondensation. royalsocietypublishing.org This demonstrates how the quinoline scaffold can be elaborated into more complex heterocyclic systems.

Development of Hybrid Molecules Containing the this compound Motif

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. researchgate.net This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound motif can be incorporated into hybrid molecules to leverage its inherent biological properties.

Examples of hybrid molecules incorporating a quinoline scaffold include:

Quinoline-Thiourea Hybrids: A series of 4-piperazinylquinoline derivatives linked to a thiourea (B124793) scaffold have been synthesized. nih.gov One such compound, 4-(7-Chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2,4,6-trichloro-phenyl)-amide, combines the quinoline and trichlorophenyl moieties within a larger hybrid structure. nih.gov

Quinoline-Pyrazoline Hybrids: Hybrid compounds containing a 7-chloro-4-aminoquinoline nucleus linked to a 2-pyrazoline (B94618) moiety have been synthesized and evaluated for their biological activities. mdpi.com

Quinoline-1,2,4-Triazole Hybrids: Quinoline-based 1,2,4-triazoles have been synthesized and shown to possess significant biological activity. researchgate.net

Quinoline-Triazine Hybrids: Condensation of 2-chloro-substituted quinoline-3-carbaldehydes with 4-amino-6-substituted-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-ones has yielded novel hybrid molecules. nih.gov

The synthesis of these hybrids often involves the coupling of the pre-formed this compound core with another heterocyclic or functionalized moiety through a suitable linker.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Full Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. For 2-(2,4,6-trichlorophenyl)quinoline, a combination of ¹H, ¹³C, and various 2D-NMR techniques would be employed to unambiguously assign all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) and trichlorophenyl rings. The protons of the quinoline moiety would typically appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the 3-position is anticipated to be a doublet, coupled to the proton at the 4-position. The protons on the benzo-fused ring of the quinoline system would present as a complex multiplet pattern. The two protons on the trichlorophenyl ring are expected to appear as a singlet or a narrow multiplet, shifted downfield due to the electron-withdrawing effect of the chlorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The spectrum would show signals for all carbon atoms, with those bonded to chlorine atoms exhibiting characteristic shifts. The carbon atoms of the quinoline ring would resonate in the aromatic region, with the C2 carbon, attached to the trichlorophenyl group, showing a significant downfield shift.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the complete assignment. COSY would establish the proton-proton coupling networks within the quinoline ring. HSQC would correlate each proton to its directly attached carbon atom. HMBC would reveal long-range correlations between protons and carbons, which is vital for connecting the trichlorophenyl substituent to the quinoline core and for assigning the quaternary carbons.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| H-3 | 7.5 - 7.8 | d | C-2 | 155 - 160 |

| H-4 | 8.0 - 8.3 | d | C-3 | 120 - 125 |

| H-5 | 7.8 - 8.1 | m | C-4 | 135 - 140 |

| H-6 | 7.4 - 7.7 | m | C-4a | 128 - 132 |

| H-7 | 7.6 - 7.9 | m | C-5 | 127 - 130 |

| H-8 | 8.1 - 8.4 | d | C-6 | 125 - 128 |

| H-3', H-5' | 7.6 - 7.9 | s | C-7 | 129 - 133 |

| C-8 | 126 - 129 | |||

| C-8a | 147 - 150 | |||

| C-1' | 138 - 142 | |||

| C-2' | 134 - 138 | |||

| C-3' | 128 - 132 | |||

| C-4' | 135 - 139 | |||

| C-5' | 128 - 132 | |||

| C-6' | 134 - 138 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Based on data for analogous compounds)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1650-1450 cm⁻¹ range. The C-Cl stretching vibrations of the trichlorophenyl group would give rise to strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring stretching vibrations are usually strong in the Raman spectrum. The symmetric vibrations of the substituted benzene (B151609) ring are often more intense in Raman than in IR, which would aid in the characterization of the trichlorophenyl moiety.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1650 - 1450 | IR, Raman |

| Aromatic C-H Bend | 900 - 650 | IR |

| C-Cl Stretch | 800 - 600 | IR |

Table 2: Expected Key Vibrational Frequencies for this compound. (Based on data for analogous compounds)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound, as well as for gaining insights into its fragmentation pathways.

Molecular Formula Confirmation: For this compound, with a molecular formula of C₁₅H₈Cl₃N, HRMS would provide a highly accurate mass measurement of the molecular ion peak ([M]⁺). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible in the mass spectrum, with the presence of three chlorine atoms leading to a distinctive M, M+2, M+4, and M+6 pattern, which serves as a definitive confirmation of the number of chlorine atoms in the molecule.

Fragmentation Pattern Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would likely involve the loss of chlorine atoms, the cleavage of the bond between the two aromatic rings, and the fragmentation of the quinoline ring itself. Analysis of these fragment ions would provide further structural confirmation.

| Ion | m/z (calculated) | Description |

| [C₁₅H₈³⁵Cl₃N]⁺ | 306.9722 | Molecular Ion |

| [C₁₅H₈³⁵Cl₂³⁷ClN]⁺ | 308.9693 | M+2 Isotope Peak |

| [C₁₅H₈³⁵Cl³⁷Cl₂N]⁺ | 310.9663 | M+4 Isotope Peak |

| [C₁₅H₈³⁷Cl₃N]⁺ | 312.9634 | M+6 Isotope Peak |

| [C₁₅H₈Cl₂N]⁺ | 272.0034 | Loss of a chlorine radical |

| [C₉H₆N]⁺ | 128.0500 | Quinoline radical cation |

| [C₆H₂Cl₃]⁺ | 178.9225 | Trichlorophenyl cation |

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Architecture Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be obtained, this technique would provide a wealth of information.

Molecular Structure: X-ray diffraction analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the quinoline ring system and the orientation of the trichlorophenyl group relative to the quinoline moiety. The dihedral angle between the two aromatic rings would be a key parameter determined from the crystal structure.

Supramolecular Architecture: The crystal packing would reveal the intermolecular interactions that govern the solid-state assembly. For this compound, a variety of non-covalent interactions would be expected, including π-π stacking between the quinoline rings and halogen bonding involving the chlorine atoms. These interactions would dictate the formation of higher-order structures such as chains, sheets, or three-dimensional networks.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This is a fundamental technique used to confirm the empirical and molecular formula of a newly synthesized compound.

For this compound (C₁₅H₈Cl₃N), the theoretical elemental composition can be calculated. The experimental values obtained from an elemental analyzer should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the purity and identity of the compound.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 58.39 |

| Hydrogen (H) | 2.61 |

| Nitrogen (N) | 4.54 |

| Chlorine (Cl) | 34.46 |

Table 4: Theoretical Elemental Composition of this compound.

Theoretical and Computational Chemistry of 2 2,4,6 Trichlorophenyl Quinoline

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively used to determine the ground state properties of 2-(2,4,6-trichlorophenyl)quinoline. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. iucr.org

For trichlorophenyl quinoline (B57606) derivatives, the HOMO-LUMO energy gap typically falls within the range of 3.4 to 4.4 eV. smolecule.com The electron-withdrawing nature of the chlorine substituents tends to stabilize both the HOMO and LUMO energy levels when compared to unsubstituted quinoline molecules. smolecule.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. iucr.org In this compound, the HOMO is generally distributed over the quinoline ring and the trichlorophenyl ring, while the LUMO is often localized on the quinoline moiety. This distribution provides insights into the regions of the molecule most likely to participate in electron donation and acceptance during chemical reactions.

Table 1: Frontier Molecular Orbital Data for Substituted Quinolines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Trichlorophenyl quinoline derivative | -6.8 to -4.3 | - | 3.4 to 4.4 |

Note: The specific values for this compound may vary depending on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Surface Analysis for Prediction of Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. dntb.gov.uanih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

In quinoline derivatives, negative regions (typically colored red and yellow) indicate areas of high electron density and are susceptible to electrophilic attack. uantwerpen.be These are often found around the nitrogen atom of the quinoline ring and any other electronegative atoms. uantwerpen.beiucr.org Positive regions (colored blue) signify areas of low electron density, or electron-deficient regions, and are prone to nucleophilic attack. uantwerpen.beiucr.org For this compound, the presence of the electron-withdrawing trichlorophenyl group enhances the electron-accepting capacity of the quinoline nitrogen atom. smolecule.com The MEP surface analysis helps in understanding the molecule's reactivity and its interactions with other molecules. nih.govresearchgate.net

Global and Local Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered hard, while one with a small gap is soft. iucr.org For halogenated quinoline systems, chemical hardness values typically range from 1.7 to 2.2 eV. smolecule.com

Electronegativity (χ) : This descriptor measures the ability of a molecule to attract electrons. For halogenated quinolines, electronegativity values are generally in the range of 4.5 to 5.8 eV. smolecule.com

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding the influence of substituents on their chemical behavior. chemrxiv.org

Table 2: Calculated Global Reactivity Descriptors for a Halogenated Quinoline System

| Descriptor | Typical Value Range (eV) |

| Chemical Hardness (η) | 1.7 - 2.2 |

| Electronegativity (χ) | 4.5 - 5.8 |

Spectroscopic Property Simulations (UV-Visible, IR, Raman) for Correlation with Experimental Data

Computational methods can simulate various spectroscopic properties of this compound, which can then be compared with experimental data to validate the theoretical model. dntb.gov.ua

UV-Visible Spectroscopy : Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules. dntb.gov.ua These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which often involve promotions of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Infrared (IR) and Raman Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. arabjchem.org These theoretical frequencies are often scaled to better match experimental IR and Raman spectra. uantwerpen.be The analysis of vibrational modes provides detailed information about the molecule's structure and bonding. arabjchem.org For example, the characteristic stretching and bending vibrations of the C-H, C-N, and C-Cl bonds can be identified and assigned. arabjchem.org

The good agreement often observed between theoretical and experimental spectra confirms the accuracy of the computed molecular geometry and electronic structure. dntb.gov.uanih.gov

Analysis of Non-Covalent Interactions, Including Hydrogen Bonding and π-π Stacking

Non-covalent interactions play a crucial role in determining the supramolecular structure and crystal packing of molecules. researchgate.net

Hydrogen Bonding : Although this compound does not have traditional hydrogen bond donors, weak C-H···N or C-H···Cl hydrogen bonds can still influence its structure and interactions with other molecules. researchgate.net These interactions, though weaker than conventional hydrogen bonds, can be significant in the solid state. researchgate.net

π-π Stacking : The aromatic quinoline and trichlorophenyl rings can participate in π-π stacking interactions. These interactions arise from the attractive forces between the electron clouds of the aromatic rings and are important in stabilizing the crystal structure. The planarity and electron distribution of the rings, influenced by the chlorine substituents, affect the strength and geometry of these stacking interactions.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govresearchgate.net It provides a graphical representation of the regions of close contact between molecules, highlighting the nature and extent of non-covalent interactions. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Exploring Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational flexibility of molecules and the influence of the surrounding environment, such as solvents, on their behavior. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of its dynamic behavior can be inferred from studies on similar 2-arylquinoline systems.

The most significant conformational degree of freedom in this compound is the torsional angle between the quinoline and the 2,4,6-trichlorophenyl rings. The bulky chlorine atoms at the ortho positions (2- and 6-) of the phenyl ring create substantial steric hindrance, which is expected to force the two aromatic ring systems into a non-planar arrangement. MD simulations can quantify this dihedral angle's distribution over time, revealing the most stable conformations and the energy barriers between them.

Conformational Flexibility:

Solvent Effects:

The choice of solvent is expected to have a notable impact on the conformational preferences and dynamics of this compound.

In non-polar solvents , intramolecular forces, primarily van der Waals interactions and steric repulsion, will dominate the conformational landscape. The twisted conformation would be prevalent.

In polar solvents , such as water or ethanol (B145695), solvent molecules can interact with the polarizable regions of the solute. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, potentially influencing the orientation of the quinoline moiety. While the trichlorophenyl group is largely non-polar, the chlorine atoms introduce some polarity. Solvent-solute interactions could lead to a different distribution of dihedral angles compared to the gas phase or non-polar solvents. MD simulations in explicit solvent models can capture these specific interactions and their effect on the conformational equilibrium. For instance, studies on other quinoline derivatives have utilized water boxes with thousands of water molecules to simulate aqueous environments. rsc.org

MD simulations on related halogenated quinoline derivatives have been employed to study their stability and interactions within biological systems, such as proteins. acs.org These studies often analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the molecule's conformation over the simulation time. acs.orgresearchgate.net A similar approach for this compound would provide valuable data on its structural stability.

Prediction of Quantum Chemical Parameters and Thermodynamic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and thermodynamic properties of molecules. For this compound, these calculations can predict a range of important parameters.

Quantum Chemical Parameters:

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can provide the following insights.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests lower reactivity. For this compound, the HOMO is expected to be localized primarily on the more electron-rich quinoline ring, while the electron-withdrawing trichlorophenyl group would lower the energy of the LUMO, which would likely have significant contributions from this ring.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the region around the quinoline nitrogen atom is expected to be a site of negative potential, making it a likely target for electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms would exhibit positive potential.

Predicted Quantum Chemical Parameters

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high (negative value) | Indicates electron-donating capability, likely centered on the quinoline ring. |

| LUMO Energy | Relatively low (negative value) | Indicates electron-accepting capability, influenced by the trichlorophenyl group. |

| HOMO-LUMO Gap (ΔE) | Moderate | Determines chemical reactivity and stability. acs.org |

| Dipole Moment (μ) | Non-zero | Indicates overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential near the quinoline nitrogen; positive potential near hydrogens. | Predicts sites for electrophilic and nucleophilic attack. |

Thermodynamic Properties:

Quantum chemical calculations can also be used to predict key thermodynamic properties. These calculations typically involve frequency analysis at the optimized geometry to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's stability. Studies on similar halogenated quinolines have reported experimental and calculated values for their enthalpies of formation. For instance, the gaseous phase standard molar enthalpy of formation for 3-bromoquinoline (B21735) has been determined. akjournals.com

Standard Entropy (S°): This value reflects the degree of disorder of the molecule. It can be calculated from the vibrational, rotational, and translational contributions determined from the quantum chemical calculations.

Heat Capacity (Cp): This property indicates the amount of heat required to raise the temperature of the substance by a certain amount. It can also be computed from the vibrational frequencies.

Predicted Thermodynamic Properties at 298.15 K

| Property | Predicted Value Range | Method of Determination |

|---|---|---|

| Standard Molar Enthalpy of Formation (gas) (ΔHf°) | Likely positive (endothermic) | Quantum Chemical Calculations (e.g., G3/G4 theory) or estimation from related compounds. akjournals.com |

| Standard Molar Entropy (S°) | High | Statistical thermodynamics based on calculated vibrational frequencies. |

| Molar Heat Capacity at Constant Pressure (Cp) | High | Calculated from vibrational, rotational, and translational contributions. |

It is important to note that the values presented in the tables are qualitative predictions based on the expected behavior of this molecular structure and data from related compounds. acs.orgakjournals.com Precise quantitative values would require dedicated computational studies on this compound.

Applications of 2 2,4,6 Trichlorophenyl Quinoline and Its Scaffold in Chemical Science

Role in Synthetic Organic Chemistry as Versatile Building Blocks and Intermediates

Quinoline (B57606) and its derivatives are highly sought-after building blocks in organic synthesis due to their versatile reactivity. numberanalytics.comrsc.org The quinoline ring can undergo a variety of chemical transformations, including electrophilic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions, allowing for extensive functionalization. orientjchem.orgnumberanalytics.com This reactivity makes quinoline a valuable starting material for the construction of complex molecules, including natural products and pharmaceuticals. numberanalytics.com

The presence of the 2,4,6-trichlorophenyl group in 2-(2,4,6-trichlorophenyl)quinoline significantly influences its reactivity and potential as a synthetic intermediate. The electron-withdrawing nature of the chlorine atoms can activate the quinoline ring for certain reactions and provide sites for further chemical modification. This substituted quinoline can serve as a precursor for the synthesis of more complex heterocyclic systems through reactions such as cyclization and coupling reactions. chim.it For instance, quinoline derivatives can be utilized in multicomponent reactions, which efficiently generate molecular complexity in a single step. numberanalytics.com

| Reaction Type | Description | Relevance to this compound |

| Electrophilic Aromatic Substitution | Introduction of an electrophile to the aromatic ring. | The trichlorophenyl group influences the position of substitution on the quinoline core. |

| Nucleophilic Aromatic Substitution | Replacement of a leaving group by a nucleophile. | The chlorine atoms on the phenyl ring can potentially be substituted. |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds catalyzed by transition metals. | Enables the attachment of various functional groups to the quinoline scaffold. chim.it |

| Cyclization Reactions | Formation of a new ring structure. | Can be used to build more elaborate heterocyclic systems from the quinoline core. chim.it |

Potential in Materials Science: Exploration of Luminescent and Electronic Properties

The unique electronic characteristics of quinoline derivatives make them promising candidates for applications in materials science. smolecule.com The extended π-conjugated system of the quinoline ring can give rise to interesting photophysical and electronic properties, which are being explored for the development of advanced materials. nih.gov

Development of Organic Phosphors and Light-Emitting Materials

Quinoline-based compounds have shown significant potential as luminescent materials. nih.gov Their inherent fluorescence can be tuned by modifying the substituents on the quinoline scaffold. For example, the introduction of different functional groups can alter the emission color and quantum yield of the resulting material. researchgate.net

Research has demonstrated that certain quinoline derivatives can exhibit intense blue or green light emission, making them suitable for applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.net The development of efficient and stable organic phosphors is a key area of research in materials science, and quinoline derivatives, including those with halogen substitutions, are being actively investigated for this purpose. researchgate.net The trichlorophenyl substitution in this compound is expected to influence its luminescent properties, potentially leading to materials with unique emission characteristics. researchgate.net

Precursors for Nano- and Meso-structured Materials

The versatility of quinoline derivatives in synthesis also extends to the creation of nano- and meso-structured materials. chim.it By employing quinoline-based building blocks, it is possible to construct well-defined architectures with tailored properties. These materials could find applications in areas such as catalysis, sensing, and electronics. The ability to control the assembly of quinoline molecules through non-covalent interactions is a key aspect in the bottom-up fabrication of such structured materials.

Application as Catalytic Agents or Ligands in Transition Metal Catalysis

The nitrogen atom in the quinoline ring can act as a coordination site for metal ions, making quinoline derivatives attractive as ligands in transition metal catalysis. chim.it The electronic properties of the quinoline ligand can be fine-tuned by introducing various substituents, thereby influencing the activity and selectivity of the metal catalyst. mdpi.com

The this compound, with its specific substitution pattern, could serve as a unique ligand in catalytic systems. The steric and electronic effects of the trichlorophenyl group can impact the coordination geometry and reactivity of the metal center. acs.org The development of novel ligands is crucial for advancing the field of transition metal catalysis, and quinoline-based structures continue to be a promising area of exploration. chim.itbohrium.com

| Metal | Catalytic Application | Potential Role of Quinoline Ligand |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | Modulating catalyst activity and selectivity. chim.it |

| Iridium | Asymmetric hydrogenation, C-H activation | Controlling enantioselectivity and reaction efficiency. mdpi.comacs.org |

| Gold | Various catalytic transformations | Influencing the Lewis acidity and coordination of the gold center. acs.org |

| Iron | Cross-coupling reactions | Providing a robust and tunable ligand framework. organic-chemistry.org |

Development of Advanced Heterocyclic Systems with Tunable Properties

The synthesis of novel heterocyclic compounds with tailored properties is a major focus of modern organic chemistry. numberanalytics.com Quinoline derivatives serve as excellent platforms for the construction of more complex and functionally diverse heterocyclic systems. chim.it Through various synthetic strategies, such as multicomponent reactions, cascade reactions, and catalytic cyclizations, the quinoline core can be elaborated to generate a wide array of new molecular architectures. numberanalytics.com

The this compound can be a key starting material in the development of these advanced systems. The reactive sites on both the quinoline and the trichlorophenyl rings offer multiple points for chemical modification, allowing for the creation of libraries of compounds with diverse structures and properties. chim.itnih.gov The ability to systematically vary the substituents on these heterocyclic systems is crucial for tuning their electronic, optical, and biological properties for specific applications. nih.gov

Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, often require harsh conditions and can generate significant waste. researchgate.netrsc.org The future synthesis of 2-(2,4,6-trichlorophenyl)quinoline should pivot towards greener, more efficient protocols that maximize atom economy. researchgate.netrsc.org Research should focus on developing one-pot procedures that minimize intermediate purification steps and reduce solvent usage. rsc.org

Modern catalytic systems offer a promising avenue. For instance, nickel-catalyzed dehydrogenative condensation processes can sustainably produce quinolines from readily available alcohols and amines. organic-chemistry.org Another approach involves copper-catalyzed cascade reactions that directly synthesize 2-substituted quinolines under aerobic conditions. organic-chemistry.org A key goal is the development of methods where water is the only theoretical byproduct, representing a highly atom-economical process. rsc.org Exploring photocatalysis and transition-metal-free methodologies, such as those using elemental iodine or cesium catalysts, could also lead to more environmentally benign syntheses. rsc.orgmdpi.comchemrxiv.org

Table 1: Comparison of Synthetic Strategies for Quinoline Synthesis

| Synthetic Strategy | Key Features | Potential Advantages for this compound | Relevant Research |

|---|---|---|---|

| Catalytic C–H Activation | Utilizes transition metals (e.g., Co, Ni, Cu) to form C-C/C-N bonds directly. mdpi.commdpi.com | High step- and atom-economy, mild reaction conditions. | organic-chemistry.orgmdpi.com |

| One-Pot/Cascade Reactions | Combines multiple reaction steps into a single operation without isolating intermediates. rsc.org | Increased efficiency, reduced waste and resource consumption. | rsc.orgrsc.orgorganic-chemistry.org |

| Transition-Metal-Free Synthesis | Employs catalysts like iodine or bases like cesium carbonate, avoiding precious metals. rsc.orgmdpi.com | Lower cost, reduced metal contamination in the final product. | rsc.orgconsensus.app |

| Photocatalytic Methods | Uses visible light to drive reactions, often under mild conditions. chemrxiv.org | Green energy source, potential for novel reactivity. | chemrxiv.org |

Exploration of Novel Chemical Transformations for Enhanced Functionalization

The this compound scaffold possesses multiple sites amenable to further chemical modification. Future research should concentrate on the regioselective functionalization of both the quinoline and the trichlorophenyl rings to expand the accessible chemical space and generate derivatives with tailored properties. mdpi.comrsc.org

Direct C-H activation has emerged as a powerful tool for the precise functionalization of quinoline rings, allowing for the introduction of various substituents at nearly any position. mdpi.com By employing specific transition-metal catalysts, it is possible to selectively target C-H bonds for arylation, alkylation, or other transformations, often using the quinoline nitrogen (or its N-oxide) as a directing group. researchgate.netresearchgate.net This approach could be used to decorate the benzo portion of the quinoline core in this compound. Furthermore, the chlorine atoms on the phenyl ring are not merely passive substituents; they can be replaced or transformed through reactions like palladium-catalyzed cross-coupling, opening pathways to novel biaryl or other complex structures. researchgate.net

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools to accelerate the design and discovery of new molecules and reactions. mdpi.com For this compound, integrating advanced computational methodologies can guide synthetic efforts and predict the properties of novel derivatives. Machine learning (ML) and artificial neural network (ANN) models can be developed to rapidly predict sites of reactivity for C-H functionalization, saving considerable experimental time and resources. doaj.orgresearchgate.net

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms for both the synthesis and subsequent functionalization of the molecule, providing insights into the factors controlling regioselectivity. acs.org For applications in drug discovery or materials science, molecular docking and molecular dynamics (MD) simulations can predict the binding affinity of derivatives to biological targets or model their assembly in the solid state. mdpi.comdoi.org This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of possessing desired biological activities or material properties. mdpi.com

Table 2: Application of Computational Tools in Quinoline Research

| Computational Method | Application | Purpose for this compound | Relevant Research |

|---|---|---|---|

| Machine Learning (ML/ANN) | Site-selectivity prediction. | Identify the most reactive C-H bonds for targeted functionalization. | doaj.orgresearchgate.net |

| Density Functional Theory (DFT) | Mechanistic studies, stability analysis. | Understand reaction pathways and predict regioselectivity of new transformations. | acs.orgthieme-connect.com |

| Molecular Docking | Ligand-protein binding analysis. | Predict binding modes and affinities to design potential enzyme inhibitors. | mdpi.comnih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion. | Assess the stability of ligand-protein complexes over time. | doi.org |

Investigation of this compound in Supramolecular Chemistry and Host-Guest Systems

The rigid, aromatic structure of this compound makes it an attractive building block (tecton) for constructing complex supramolecular assemblies. rsc.org Future studies should investigate its potential in host-guest chemistry, where the unique electronic and steric features of the trichlorophenyl group can be exploited. acs.org

The quinoline moiety itself is known to participate in the formation of metallacycles and other supramolecular cages capable of encapsulating guest molecules. rsc.orgrsc.org The presence of the bulky 2,4,6-trichlorophenyl substituent could create unique cavities with specific recognition properties. Moreover, the chlorine atoms can participate in halogen bonding, a highly directional non-covalent interaction that can be used to control the assembly of molecules in the solid state. smolecule.com Research could focus on designing and synthesizing receptors based on this quinoline that selectively bind anions or neutral aromatic guests, driven by a combination of π-π stacking, hydrophobic, and halogen bonding interactions. nih.govtandfonline.com

Synergistic Research Across Synthetic Chemistry, Computational Chemistry, and Materials Science Disciplines

Maximizing the potential of this compound will require a multidisciplinary, synergistic approach. eurekalert.org Future breakthroughs are most likely to occur at the intersection of synthetic, computational, and materials or medicinal chemistry. rsc.orgnih.gov

A potential workflow would involve computational chemists designing novel derivatives with predicted properties, such as specific electronic band gaps for organic electronics or high binding affinity for a therapeutic target. mdpi.comdoaj.org Guided by these predictions, synthetic chemists would then develop sustainable and efficient routes to produce these target molecules. researchgate.neteurekalert.org Finally, materials scientists and pharmacologists would characterize the properties of the new compounds, with the experimental results feeding back to refine and improve the initial computational models. This iterative cycle of design, synthesis, and testing is crucial for accelerating the discovery of new functional molecules based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,4,6-trichlorophenyl)quinoline, and how can reaction conditions be optimized?

- Methodological Answer :

The compound is typically synthesized via Friedländer or Gould-Jacobs cyclization, adapted for halogenated aryl groups. For example:- Friedländer Synthesis : React 2-aminoacetophenone with 2,4,6-trichlorobenzaldehyde under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the quinoline core .

- Gould-Jacobs Reaction : Use a β-ketoanilide intermediate derived from 2,4,6-trichlorophenylacetic acid, followed by cyclization in dipolar aprotic solvents (e.g., DMF) at 120–150°C .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use H/C NMR in CDCl₃ to identify aromatic protons (δ 7.5–8.8 ppm) and chlorine-induced deshielding .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (expected [M]⁺ at m/z 327.5) .

- X-ray Crystallography : For crystal structure determination, use SHELXT to automate space-group assignment, especially given heavy chlorine atoms that enhance diffraction contrast . Single crystals can be grown via slow evaporation in CHCl₃/hexane .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodological Answer :

Advanced Research Questions

Q. How do the electron-withdrawing chlorine substituents influence the electronic properties of this compound?

Q. How can researchers design experiments to evaluate the compound’s potential pharmacological activity?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) for Alzheimer’s relevance using Ellman’s method .

- Cytotoxicity : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess neuroprotective effects .

2. Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., mono-/dichloro derivatives) to isolate chlorine’s role in bioactivity .

Q. How should contradictory solubility or stability data be resolved in literature?

- Methodological Answer :

- Cross-Validation : Replicate reported methods while controlling variables (e.g., solvent grade, temperature).

- Analytical Techniques :

- DSC/TGA : Assess thermal stability (melting point ~160–165°C) and decomposition profiles .

- HPLC-PDA : Quantify purity under different storage conditions (e.g., light exposure, humidity) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Challenges : Chlorine’s high electron density can cause disordered crystal packing.

- Solutions :

- Cocrystallization : Add coformers (e.g., succinic acid) to improve lattice stability .

- Low-Temperature Data Collection : Use synchrotron radiation to enhance diffraction quality for SHELXT processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.